molecular formula C17H13N5O5 B11496860 2-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)benzoic acid

2-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)benzoic acid

Cat. No.: B11496860
M. Wt: 367.3 g/mol
InChI Key: YMKAZTZXCNLTPR-UHFFFAOYSA-N
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Description

2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzodioxole and tetraazole intermediates. One common method involves the following steps:

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a series of reactions starting from catechol and benzoyl chloride.

    Formation of Tetraazole Ring: The tetraazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling Reactions: The benzodioxole and tetraazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and tetraazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[5-(1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)BENZOIC ACID stands out due to its combination of benzodioxole and tetraazole moieties, which confer unique chemical and biological properties. Its potential as a COX inhibitor and cytotoxic agent further distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H13N5O5

Molecular Weight

367.3 g/mol

IUPAC Name

2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C17H13N5O5/c23-15(18-12-4-2-1-3-11(12)17(24)25)8-22-20-16(19-21-22)10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H,18,23)(H,24,25)

InChI Key

YMKAZTZXCNLTPR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=CC=C4C(=O)O

Origin of Product

United States

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